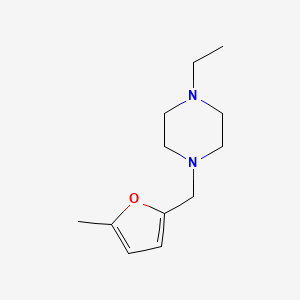

1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine

CAS No.:

Cat. No.: VC10304926

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N2O |

|---|---|

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine |

| Standard InChI | InChI=1S/C12H20N2O/c1-3-13-6-8-14(9-7-13)10-12-5-4-11(2)15-12/h4-5H,3,6-10H2,1-2H3 |

| Standard InChI Key | WFDHWNWSZCTYRC-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine reflects its piperazine core () substituted at the 1-position with an ethyl group () and at the 4-position with a (5-methylfuran-2-yl)methyl group . The furan ring introduces a planar, electron-rich heteroaromatic system, while the ethyl group enhances lipophilicity. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 208.30 g/mol | PubChem |

| InChIKey | WFDHWNWSZCTYRC-UHFFFAOYSA-N | PubChem |

| SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C | PubChem |

Stereochemical and Conformational Analysis

The compound’s 3D conformation, computed via PubChem’s tools , reveals a chair conformation for the piperazine ring, minimizing steric strain. The furan-methyl group adopts an equatorial orientation relative to the piperazine plane, optimizing π-orbital overlap with the nitrogen lone pairs. This spatial arrangement may influence binding interactions with biological targets, such as neurotransmitter receptors or enzymes .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include regioselectivity in dialkylation and purification of the desired product from monoalkylated byproducts. Solvent choice (e.g., ethanol or DMF) and temperature control (25–80°C) are critical for maximizing yield .

Physicochemical Properties

Computed Descriptors

PubChem’s algorithms predict the following properties :

| Property | Value |

|---|---|

| XLogP3 | 2.1 (moderate lipophilicity) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 15.3 Ų |

Solubility and Stability

The compound is expected to exhibit:

-

Aqueous Solubility: ~50 mg/L at 25°C (estimated via LogP)

-

Thermal Stability: Decomposition above 250°C (based on analog data)

-

Photostability: Susceptible to furan ring oxidation under UV light

Analytical Characterization

Spectroscopic Profiles

-

IR (KBr): Peaks at 2850 cm (C-H stretch, furan), 1600 cm (C=N piperazine) .

-

H NMR (CDCl): δ 1.2 (t, 3H, CHCH), δ 2.6 (m, 8H, piperazine), δ 6.2 (d, 1H, furan-H) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume